

what is the chemical structure of Dye 937

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Compound of Interest

Compound Name: Dye 937

Cat. No.: B14042203

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In-Depth Technical Guide: Dye 937

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dye 937 is a substituted unsymmetrical cyanine dye utilized in molecular biology for the detection of DNA in electrophoretic gels.^{[1][2]} As a member of the cyanine dye family, it exhibits fluorescence upon binding to nucleic acids, enabling visualization under appropriate illumination. This technical guide provides a comprehensive overview of the available information on **Dye 937**, including its chemical structure, properties, and general protocols for its application.

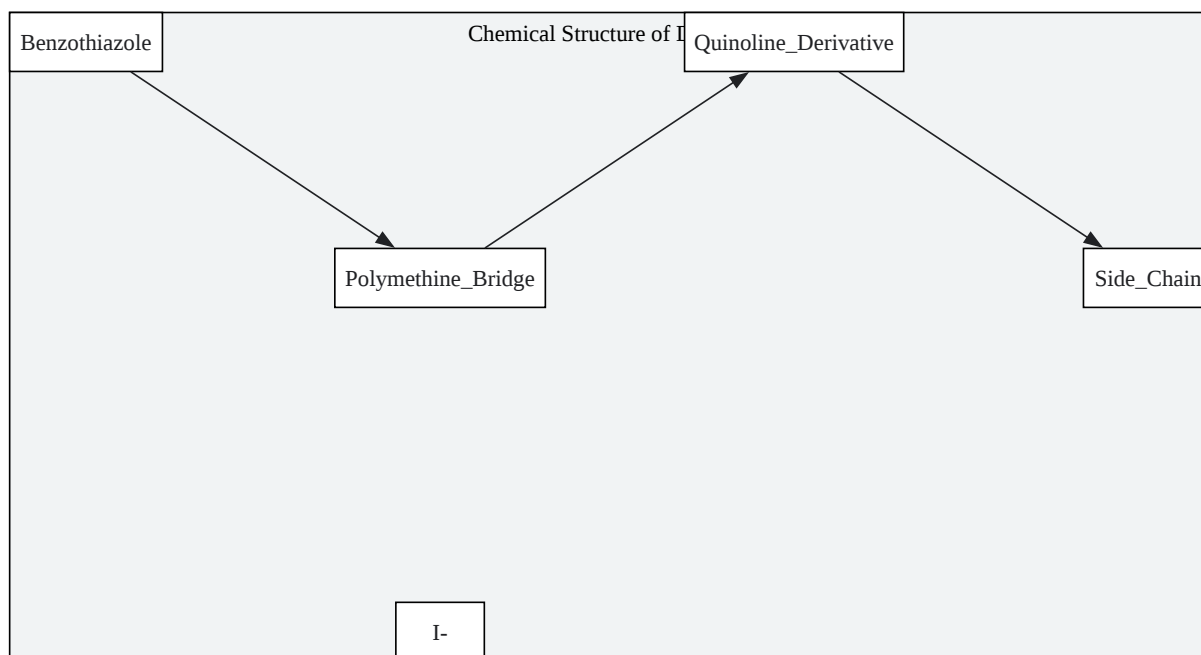
Chemical Structure and Properties

Dye 937 is classified as a substituted unsymmetrical cyanine dye.^[1] The chemical structure and fundamental properties are summarized below.

Table 1: Chemical and Physical Properties of **Dye 937**

Property	Value	Reference
Molecular Formula	C32H37IN4S	[1] [2] [3]
Molecular Weight	636.64 g/mol	[2]
CAS Number	195199-04-3	[1] [2]
Appearance	Solid Powder	[2]
SMILES	<div>[I-].S1C=2C=CC=CC2N(C1=C C3=CC(N(CCC)CCCN(C)C)=-- INVALID-LINK-- C=5C=CC=CC35)C</div>	[1]

Chemical Structure Diagram:



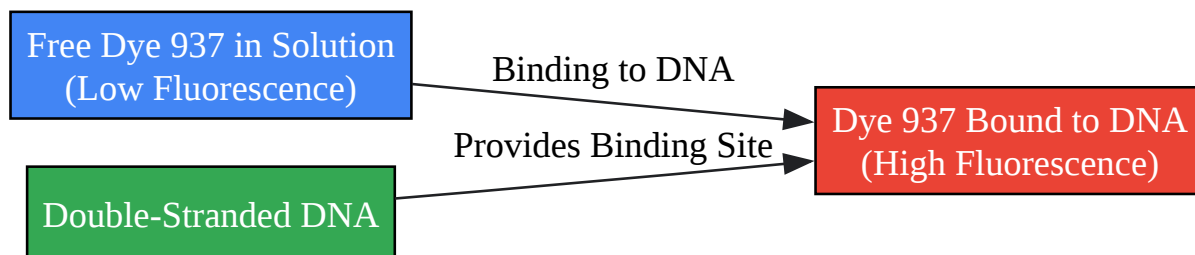
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Caption: A simplified representation of the core components of the **Dye 937** molecule.

Mechanism of Action

Unsymmetrical cyanine dyes, such as **Dye 937**, are known to bind to DNA, which leads to a significant increase in their fluorescence quantum yield. This fluorogenic property is the basis for their use as nucleic acid stains. The binding can occur through two primary modes: intercalation between the base pairs of the DNA double helix or binding within the minor groove of the DNA. The specific binding mode can influence the dye's spectral properties and its effects on the DNA structure. For many unsymmetrical cyanine dyes, binding restricts the torsional motion of the dye molecule, which in its free form in solution provides a non-radiative

decay pathway. This restriction of motion upon binding to DNA leads to a dramatic increase in fluorescence.



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Caption: Mechanism of fluorescence enhancement of **Dye 937** upon binding to DNA.

Quantitative Data

Specific quantitative data for **Dye 937**, such as absorption and emission maxima, extinction coefficient, and quantum yield, are not readily available in public scientific literature. However, data from structurally similar unsymmetrical cyanine dyes can provide an estimate of its expected spectral properties.

Table 2: Typical Spectral Properties of Unsymmetrical Cyanine Dyes for DNA Staining

Property	Typical Value Range	Notes
Absorption Maximum (Abs, max)	480 - 520 nm	The absorption maximum is influenced by the specific heterocyclic systems and the length of the polymethine bridge.
Emission Maximum (Em, max)	500 - 550 nm	The emission maximum is typically Stokes-shifted to a longer wavelength than the absorption maximum.
Extinction Coefficient (ϵ)	50,000 - 100,000 M ⁻¹ cm ⁻¹	High extinction coefficients are characteristic of cyanine dyes, allowing for sensitive detection.
Quantum Yield (Φ) (Bound to DNA)	0.3 - 0.8	A significant increase in quantum yield upon binding to DNA is the hallmark of these dyes. The quantum yield in the free state is typically very low (<0.01).

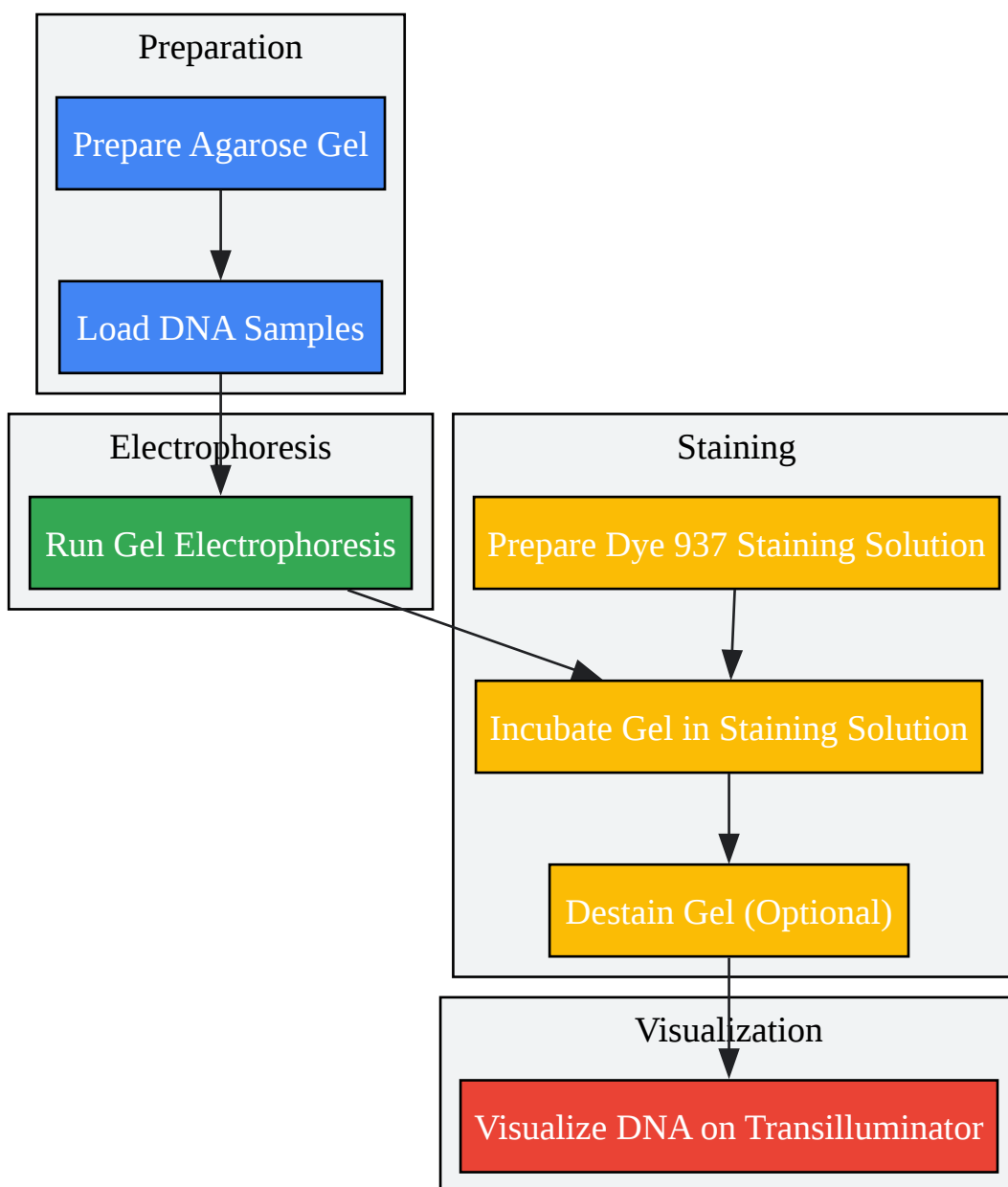
Experimental Protocols

The following is a generalized protocol for staining DNA in agarose gels using an unsymmetrical cyanine dye like **Dye 937**. Optimal concentrations and incubation times may need to be determined empirically.

Protocol: Agarose Gel Staining of DNA with **Dye 937**

- Gel Electrophoresis:
 - Prepare an agarose gel of the desired concentration in an appropriate running buffer (e.g., 1x TAE or 1x TBE).
 - Load DNA samples mixed with a loading buffer into the wells of the gel.

- Run the gel at a constant voltage until the desired separation of DNA fragments is achieved.
- Staining Solution Preparation:
 - Prepare a stock solution of **Dye 937** in a suitable solvent such as DMSO or ethanol. Due to the lack of specific data, a starting concentration of 1-10 mM is suggested.
 - Dilute the stock solution into the same running buffer used for electrophoresis to prepare the staining solution. A typical final concentration for similar dyes is in the range of 1-5 μ M.
- Gel Staining:
 - Carefully place the gel in a container with a sufficient volume of the staining solution to fully submerge the gel.
 - Incubate the gel in the staining solution for 20-40 minutes at room temperature with gentle agitation. Protect the container from light to prevent photobleaching of the dye.
- Destaining (Optional but Recommended):
 - To reduce background fluorescence, the gel can be destained by incubating it in fresh running buffer for 10-20 minutes.
- Visualization:
 - Place the stained gel on a UV transilluminator or a gel imager with an appropriate excitation light source (e.g., blue light or UV light).
 - Visualize and document the fluorescent DNA bands using a suitable emission filter.



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Caption: Experimental workflow for DNA detection in agarose gels using **Dye 937**.

Signaling Pathways

There is no evidence in the scientific literature to suggest that **Dye 937** is involved in any cellular signaling pathways. Its primary application is as a fluorescent stain for the in vitro

detection of nucleic acids. The mechanism of action is based on direct binding to DNA and subsequent fluorescence, rather than interaction with signaling cascades or cellular receptors.

Safety and Handling

Specific safety data for **Dye 937** is not publicly available. However, as with any chemical, appropriate safety precautions should be taken. It is recommended to handle the solid powder and stock solutions in a well-ventilated area and to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder and contact with skin and eyes. Dispose of the dye and any contaminated materials in accordance with local regulations.

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